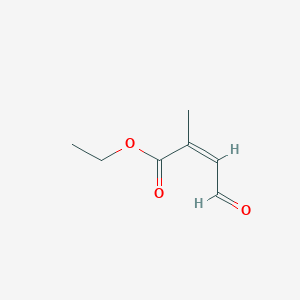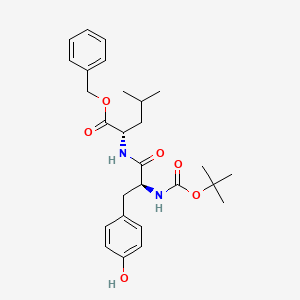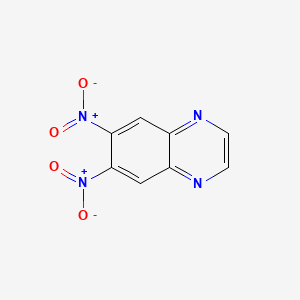
2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile is a compound known for its application in thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). This compound is part of the carbazolyl benzonitrile family, which is widely used in highly efficient TADF-OLED devices. The carbazolyl groups are electron-donating, while the nitrile group is electron-withdrawing. The extended tert-butyl units serve as an encapsulation shell to the luminophore, effectively separating molecules and reducing the chance of triplet-polaron annihilation, thereby improving device efficiency and stability .
Preparation Methods
The synthesis of 2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile involves multiple steps. The general synthetic route includes the following steps:
Formation of Carbazole Derivatives: The initial step involves the synthesis of 3,6-di-tert-butylcarbazole.
Coupling Reaction: The carbazole derivatives are then coupled with a benzonitrile core through a series of reactions involving catalysts and specific reaction conditions.
Purification: The final product is purified using techniques such as sublimation to achieve high purity (>99.0%).
Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure consistent quality and yield .
Chemical Reactions Analysis
2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like toluene and dichloromethane, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a material in the development of TADF-OLEDs, contributing to the creation of highly efficient and stable blue and white OLED devices.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile involves its role as a TADF material. The carbazolyl groups donate electrons, while the nitrile group withdraws electrons, creating a charge-transfer state. This state facilitates the reverse intersystem crossing (RISC) process, where triplet excitons are converted to singlet excitons, resulting in delayed fluorescence. The tert-butyl units help to separate molecules, reducing triplet-polaron annihilation and enhancing device efficiency and stability .
Comparison with Similar Compounds
Similar compounds to 2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile include:
2,4,5,6-Tetrakis(3,6-di-tert-butylcarbazol-9-yl)-1,3-dicyanobenzene: This compound has similar TADF properties but differs in the position of the nitrile groups.
3,6-Di-tert-butylcarbazole: A precursor in the synthesis of various carbazole-based materials.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Used as an antioxidant in polymer stabilization .
The uniqueness of this compound lies in its specific structure, which optimizes the balance between electron-donating and electron-withdrawing groups, enhancing its performance in TADF-OLED applications.
Properties
CAS No. |
2055722-93-3 |
|---|---|
Molecular Formula |
C87H97N5 |
Molecular Weight |
1212.7 g/mol |
IUPAC Name |
2,3,5,6-tetrakis(3,6-ditert-butylcarbazol-9-yl)benzonitrile |
InChI |
InChI=1S/C87H97N5/c1-80(2,3)51-25-33-68-59(41-51)60-42-52(81(4,5)6)26-34-69(60)89(68)76-49-77(90-70-35-27-53(82(7,8)9)43-61(70)62-44-54(83(10,11)12)28-36-71(62)90)79(92-74-39-31-57(86(19,20)21)47-65(74)66-48-58(87(22,23)24)32-40-75(66)92)67(50-88)78(76)91-72-37-29-55(84(13,14)15)45-63(72)64-46-56(85(16,17)18)30-38-73(64)91/h25-49H,1-24H3 |
InChI Key |
VUUZCXZPRBJDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC(=C(C(=C4N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C)C#N)N8C9=C(C=C(C=C9)C(C)(C)C)C1=C8C=CC(=C1)C(C)(C)C)N1C2=C(C=C(C=C2)C(C)(C)C)C2=C1C=CC(=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate](/img/structure/B13786738.png)



![5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride](/img/structure/B13786763.png)





![N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786794.png)


